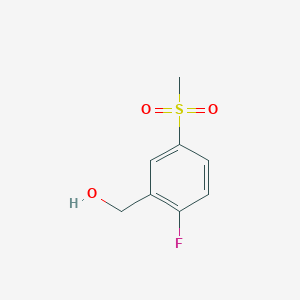
2-Fluoro-5-(methylsulphonyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(methylsulphonyl)benzyl alcohol is an organic compound with the molecular formula C8H9FO3S. This compound is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a benzyl alcohol moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methylsulphonyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-Fluoro-5-nitrobenzyl alcohol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methylsulphonyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-Fluoro-5-(methylsulphonyl)benzaldehyde or 2-Fluoro-5-(methylsulphonyl)benzoic acid.
Reduction: Formation of 2-Fluoro-5-(methylsulphonyl)benzylamine.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Fluoro-5-(methylsulphonyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methylsulphonyl)benzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
- 2-Fluoro-3-(methylsulphonyl)benzyl alcohol
- 2-Fluoro-6-(methylsulphonyl)benzyl alcohol
Uniqueness
2-Fluoro-5-(methylsulphonyl)benzyl alcohol is unique due to the specific positioning of the fluorine and methylsulphonyl groups on the benzyl alcohol moiety. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H9FO3S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2-fluoro-5-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
BKYSSEXQHNNQCH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


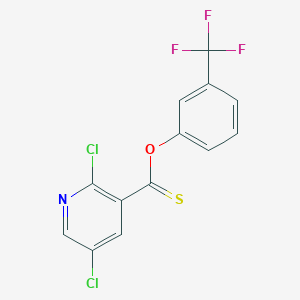
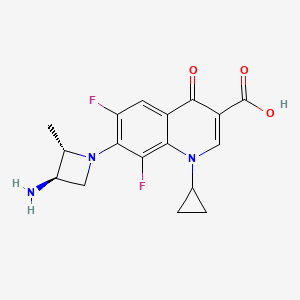
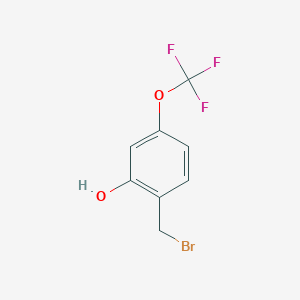
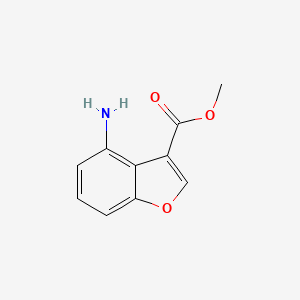
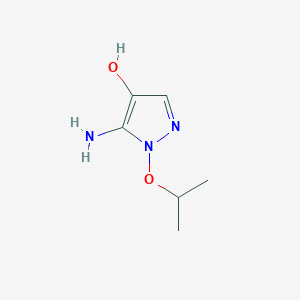
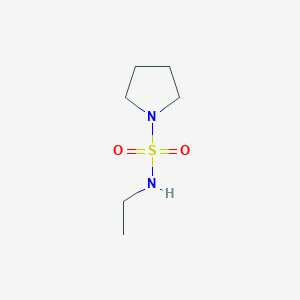
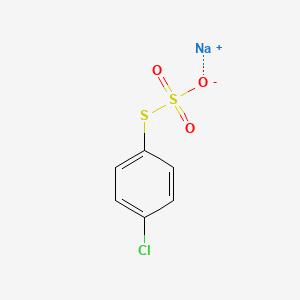


![3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline](/img/structure/B12859008.png)
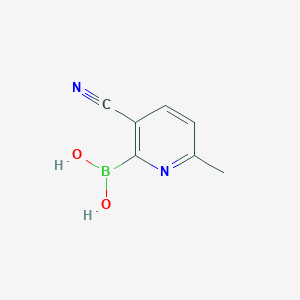

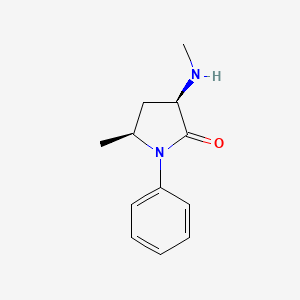
![(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B12859023.png)
